

# A Comprehensive Spectroscopic Guide to 3-Ethyltetrahydro-2H-pyran-2-one

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## Compound of Interest

Compound Name: 2H-Pyran-2-one, 3-ethyltetrahydro-

CAS No.: 32821-68-4

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This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-ethyltetrahydro-2H-pyran-2-one, a substituted  $\delta$ -valerolactone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this and related compounds. While direct experimental spectra for this specific derivative are not widely published, this guide leverages extensive data from the parent compound,  $\delta$ -valerolactone, to provide a robust and predictive analysis of its spectroscopic profile.

## Introduction to 3-Ethyltetrahydro-2H-pyran-2-one

3-Ethyltetrahydro-2H-pyran-2-one belongs to the class of  $\delta$ -lactones, which are six-membered cyclic esters. These scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their presence in various natural products and their utility as versatile building blocks. The introduction of an ethyl group at the C-3 position introduces a chiral center and influences the molecule's conformation and reactivity, making a thorough spectroscopic understanding essential for its application.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-ethyltetrahydro-2H-pyran-2-one, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a detailed map of the carbon-hydrogen framework.

### Predicted $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is anticipated to reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity. The analysis is presented relative to the parent  $\delta$ -valerolactone.

Methodology for  $^1\text{H}$  NMR Data Acquisition:

A sample of 3-ethyltetrahydro-2H-pyran-2-one would be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 500 MHz spectrometer at room temperature.

Predicted  $^1\text{H}$  NMR Data:

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale for Prediction
H-3	~2.4 - 2.6	m	-	The methine proton at the C-3 position is deshielded by the adjacent carbonyl group and coupled to the neighboring methylene and ethyl protons.
H-4	~1.8 - 2.0	m	-	These methylene protons are diastereotopic and will exhibit complex splitting due to coupling with H-3 and H-5.
H-5	~1.7 - 1.9	m	-	Similar to H-4, these methylene protons will show complex multiplicity.
H-6	~4.3 - 4.5	m	-	The methylene protons adjacent to the ring oxygen are significantly deshielded.
-CH <sub>2</sub> - (ethyl)	~1.5 - 1.7	m	~7.5	The methylene protons of the

ethyl group are coupled to the H-3 proton and the methyl protons.

-CH<sub>3</sub> (ethyl)

~0.9 - 1.1

t

~7.5

The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

Baseline <sup>1</sup>H NMR Data for δ-Valerolactone:

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
H-3	2.53	t
H-4, H-5	1.90	m
H-6	4.37	t

## Predicted <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will identify all unique carbon environments within the molecule.

Methodology for <sup>13</sup>C NMR Data Acquisition:

The sample prepared for <sup>1</sup>H NMR would be used for <sup>13</sup>C NMR acquisition on the same 500 MHz spectrometer, operating at a corresponding frequency of 125 MHz.

Predicted <sup>13</sup>C NMR Data:

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
C-2 (C=O)	~172 - 175	The carbonyl carbon is highly deshielded.
C-3	~40 - 45	The introduction of the ethyl group will shift this carbon downfield compared to the parent lactone.
C-4	~25 - 30	Alkyl substitution at C-3 will have a minor effect on this carbon.
C-5	~20 - 25	Minimal effect from the C-3 substituent.
C-6	~68 - 72	The carbon adjacent to the ring oxygen is deshielded.
-CH <sub>2</sub> - (ethyl)	~25 - 30	Typical chemical shift for a methylene group in an alkyl chain.
-CH <sub>3</sub> (ethyl)	~10 - 15	Typical chemical shift for a terminal methyl group.

Baseline <sup>13</sup>C NMR Data for  $\delta$ -Valerolactone:

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2 (C=O)	172.5
C-3	29.7
C-4	21.9
C-5	28.0
C-6	68.9

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key feature in the IR spectrum of 3-ethyltetrahydro-2H-pyran-2-one will be the characteristic carbonyl stretch of the lactone.

Methodology for IR Data Acquisition:

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride plates for analysis.

Predicted IR Data:

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Rationale for Prediction
C=O stretch (lactone)	~1730 - 1750	The six-membered ring lactone carbonyl typically appears in this region. The exact frequency can be influenced by ring strain and substitution. <a href="#">[1]</a>
C-O stretch	~1150 - 1250	Characteristic stretching vibration of the ester C-O bond.
C-H stretch (sp <sup>3</sup> )	~2850 - 3000	Aliphatic C-H stretching vibrations from the ring and ethyl substituent.

Baseline IR Data for  $\delta$ -Valerolactone:

The IR spectrum of  $\delta$ -valerolactone shows a strong carbonyl absorption band around 1735-1750 cm<sup>-1</sup>.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Methodology for Mass Spectrometry Data Acquisition:

The mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample would be introduced via direct infusion or gas chromatography.

Predicted Mass Spectrometry Data:

The molecular ion peak ( $[M]^+$ ) for 3-ethyltetrahydro-2H-pyran-2-one ( $C_7H_{12}O_2$ ) is expected at  $m/z = 128$ .

Predicted Fragmentation Pattern:

The fragmentation of cyclic esters is complex. Key predicted fragmentation pathways for 3-ethyltetrahydro-2H-pyran-2-one include:

- Loss of the ethyl group:  $[M - 29]^+$  at  $m/z = 99$ .
- Decarboxylation: Loss of  $CO_2$  to give a fragment at  $m/z = 84$ .
- Ring-opening and subsequent fragmentation: This can lead to a variety of smaller fragments.

Baseline Mass Spectrometry Data for  $\delta$ -Valerolactone:

The mass spectrum of  $\delta$ -valerolactone ( $C_5H_8O_2$ ) shows a molecular ion peak at  $m/z = 100$ .<sup>[2]</sup> Common fragments are observed at  $m/z = 70, 56, \text{ and } 42$ .<sup>[2]</sup>

## Visualization of Key Concepts

Molecular Structure and Numbering:

Caption: Molecular structure of 3-ethyltetrahydro-2H-pyran-2-one with atom numbering.

## Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-ethyltetrahydro-2H-pyran-2-one. By leveraging the known data of the parent  $\delta$ -valerolactone and applying fundamental principles of spectroscopy, we have constructed a detailed and scientifically grounded profile of the title compound. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of substituted lactones, enabling more efficient and accurate structural elucidation.

## References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000453). Retrieved from [[Link](#)]
- The Good Scents Company. (n.d.). delta-valerolactone. Retrieved from [[Link](#)]
- PubChem. (n.d.). delta-Valerolactone. Retrieved from [[Link](#)]

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## Sources

- 1. delta-Valerolactone One Chongqing Chemdad Co. , Ltd [[chemdad.com](http://chemdad.com)]
- 2. Delta-Valerolactone | C5H8O2 | CID 10953 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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